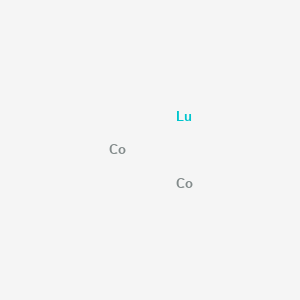![molecular formula C15H8Cl8 B14717700 1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene] CAS No. 18982-91-7](/img/structure/B14717700.png)
1,1'-(Dichloromethylene)bis[4-(trichloromethyl)benzene]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis[4-(trichloromethyl)phenyl]methane: is an organochlorine compound characterized by the presence of two chlorine atoms and two 4-(trichloromethyl)phenyl groups attached to a central methane carbon
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[4-(trichloromethyl)phenyl]methane typically involves the reaction of 4-(trichloromethyl)phenyl derivatives with a suitable chlorinating agent. Commonly used chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the chlorinating agent.
Industrial Production Methods: Industrial production of Dichlorobis[4-(trichloromethyl)phenyl]methane may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity of the final product.
化学反应分析
Types of Reactions: Dichlorobis[4-(trichloromethyl)phenyl]methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding hydrocarbons or alcohols.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
Chemistry: Dichlorobis[4-(trichloromethyl)phenyl]methane is used as a precursor in the synthesis of various organic compounds. It serves as an intermediate in the preparation of complex molecules for research and industrial applications.
Biology: In biological research, the compound is used to study the effects of organochlorine compounds on biological systems. It helps in understanding the interaction of such compounds with cellular components and their potential toxicological effects.
Medicine: The compound is investigated for its potential use in medicinal chemistry. Researchers explore its derivatives for possible therapeutic applications, including antimicrobial and anticancer properties.
Industry: In the industrial sector, Dichlorobis[4-(trichloromethyl)phenyl]methane is used in the production of specialty chemicals and materials. It is also employed in the development of new polymers and coatings with enhanced properties.
作用机制
The mechanism of action of Dichlorobis[4-(trichloromethyl)phenyl]methane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, it may interfere with cellular signaling pathways by binding to specific receptors, thereby modulating cellular responses.
相似化合物的比较
- Dichlorobis[4-(methyl)phenyl]methane
- Dichlorobis[4-(chloromethyl)phenyl]methane
- Dichlorobis[4-(bromomethyl)phenyl]methane
Comparison: Dichlorobis[4-(trichloromethyl)phenyl]methane is unique due to the presence of trichloromethyl groups, which impart distinct chemical reactivity and stability compared to its analogs. The trichloromethyl groups enhance the compound’s electrophilic nature, making it more reactive in nucleophilic substitution reactions. Additionally, the compound’s steric hindrance and electronic effects differ from those of its analogs, influencing its overall chemical behavior and applications.
属性
CAS 编号 |
18982-91-7 |
|---|---|
分子式 |
C15H8Cl8 |
分子量 |
471.8 g/mol |
IUPAC 名称 |
1-[dichloro-[4-(trichloromethyl)phenyl]methyl]-4-(trichloromethyl)benzene |
InChI |
InChI=1S/C15H8Cl8/c16-13(17,9-1-5-11(6-2-9)14(18,19)20)10-3-7-12(8-4-10)15(21,22)23/h1-8H |
InChI 键 |
CLJXPUXYQXNWII-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)C(Cl)(Cl)Cl)(Cl)Cl)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


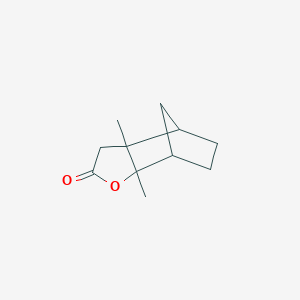
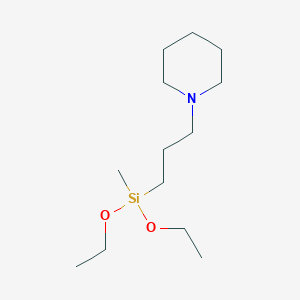
![2-(4-Methoxyphenyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B14717637.png)
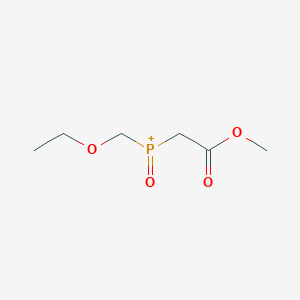
![1-[(2-Amino-5-methylphenyl)methyl]naphthalen-2-ol](/img/structure/B14717640.png)
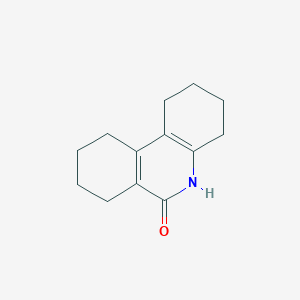
![N-[(E)-1-phenylethylideneamino]-N-[[4-[(N-[(E)-1-phenylethylideneamino]anilino)methyl]phenyl]methyl]aniline](/img/structure/B14717650.png)
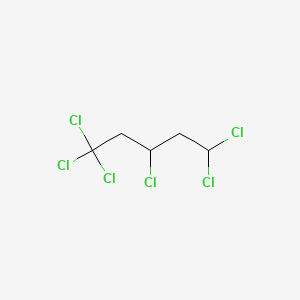
![1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene](/img/structure/B14717670.png)
![Ethyl 4-cyano-5-[3-(2-ethoxyphenyl)prop-2-enoylamino]-3-methyl-thiophene-2-carboxylate](/img/structure/B14717671.png)
![6-(9h-Fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B14717679.png)
